molecular formula C11H7N3O2 B2557474 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile CAS No. 1025997-07-2

2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile

Cat. No.: B2557474
CAS No.: 1025997-07-2
M. Wt: 213.196
InChI Key: LIJZBQKEPPDFMN-UHFFFAOYSA-N
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Description

2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile is a chemical compound with the molecular formula C11H7N3O2 It is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring

Scientific Research Applications

2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile typically involves the reaction of 2H-1,3-benzodioxole-5-amine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as piperidine. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the benzodioxole ring.

Mechanism of Action

The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile is unique due to its specific structural features, such as the presence of both nitrile and benzodioxole groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(1,3-benzodioxol-5-ylamino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-4-8(5-13)6-14-9-1-2-10-11(3-9)16-7-15-10/h1-3,6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJZBQKEPPDFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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